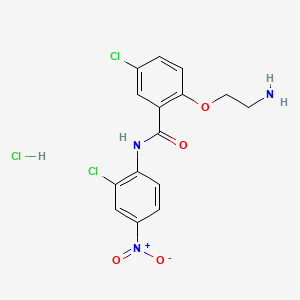

![molecular formula C25H23ClN2O3 B608040 4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid CAS No. 1300031-52-0](/img/structure/B608040.png)

4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as GSK1324726A or I-BET726, has the molecular formula C25H23ClN2O3 . It is a non-polymer and its molecular weight is 434.92 . The compound is solid in physical form .

Molecular Structure Analysis

The compound has a complex structure with a tetrahydroquinoline core, a benzoic acid group, and a chlorophenylamino group . The InChI code for the compound is1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 . Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .科学的研究の応用

BET Bromodomain Inhibitor

I-BET726 (GSK1324726A) is a potent inhibitor of BET bromodomains . Bromodomains are protein domains that recognize ε-N-lysine acetylation motifs, a key event in the reading process of epigenetic marks. They play a crucial role in regulating gene expression. Inhibiting these domains can have profound antiproliferative and anti-inflammatory effects .

ApoA1 Upregulator

I-BET726 has been identified as an ApoA1 up-regulator . Apolipoprotein A1 (ApoA1) is the major protein component of high-density lipoprotein (HDL) in plasma. It helps to clear cholesterol from arteries. An increase in ApoA1 levels can potentially be used in the treatment of cardiovascular diseases.

Antiproliferative Effects

The inhibition of BET bromodomains by I-BET726 has shown to have profound antiproliferative effects . This means it can potentially be used in cancer treatment by inhibiting the proliferation of cancer cells.

Anti-inflammatory Effects

I-BET726 has shown to have anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases.

Efficacy in Oncology Models

I-BET726 has shown efficacy in oncology models . This suggests that it could potentially be used in the development of cancer therapies.

Efficacy in Inflammation Models

I-BET726 has shown efficacy in inflammation models . This suggests potential applications in the treatment of various inflammatory diseases.

Safety and Hazards

作用機序

Target of Action

GSK1324726A, also known as I-BET726, is a potent and selective inhibitor of the BET family of bromodomain-containing proteins . It has a high affinity for BRD2 (IC50=41 nM), BRD3 (IC50=31 nM), and BRD4 (IC50=22 nM) . These proteins are epigenetic readers of the histone code and regulate the expression of multiple genes of therapeutic relevance .

Mode of Action

I-BET726 interacts with its targets (BRD2, BRD3, and BRD4) by inhibiting their bromodomains . This inhibition disrupts the ability of these proteins to read the histone code, thereby altering gene expression .

Biochemical Pathways

The inhibition of BET proteins by I-BET726 affects various biochemical pathways. While the specific pathways affected can vary depending on the cellular context, they generally involve genes associated with tumor cell growth and inflammation . This leads to profound antiproliferative and anti-inflammatory effects .

Result of Action

The molecular and cellular effects of I-BET726’s action are significant. It has been observed to cause potent growth inhibition and cytotoxicity in neuroblastoma cell lines . In vivo, I-BET726 has been shown to inhibit neuroblastoma tumor growth .

Action Environment

While the specific influence of environmental factors on I-BET726’s action, efficacy, and stability is not detailed in the search results, it’s important to note that such factors can play a crucial role. These can include the cellular microenvironment, the presence of other drugs or substances, and patient-specific factors such as genetics and overall health status.

特性

IUPAC Name |

4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWSUKOIROHXAP-NPMXOYFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

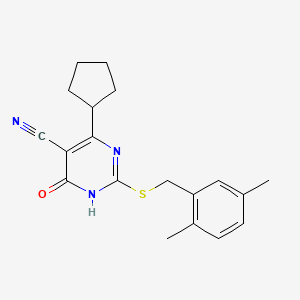

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)

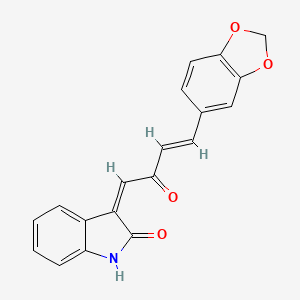

![7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B607963.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)

![N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide](/img/structure/B607973.png)

![2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B607977.png)

![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)